3-Methyldodecanoic acid

Description

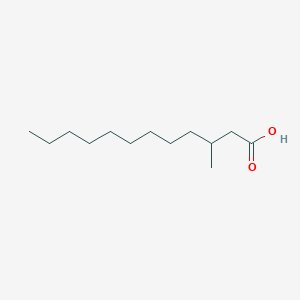

Structure

3D Structure

Properties

IUPAC Name |

3-methyldodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O2/c1-3-4-5-6-7-8-9-10-12(2)11-13(14)15/h12H,3-11H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNOWILOENIYSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30884618 | |

| Record name | Dodecanoic acid, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13490-36-3 | |

| Record name | 3-Methyldodecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13490-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecanoic acid, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013490363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanoic acid, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecanoic acid, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyldodecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.444 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Characteristics and Technical Profiling of 3-Methyldodecanoic Acid

This guide provides an in-depth technical analysis of 3-Methyldodecanoic acid , a branched-chain fatty acid (BCFA) with significant implications in lipid biochemistry, metabolic disorder research (e.g., Refsum disease), and drug delivery systems.

Technical Whitepaper | Version 1.0

Executive Summary

This compound (CAS: 13490-36-3) is a C13 branched-chain saturated fatty acid characterized by a methyl substitution at the beta-carbon (C3) position relative to the carboxyl group.[1][2][3][4] Unlike its straight-chain isomer (tridecanoic acid), the C3-methyl branch introduces steric hindrance that significantly alters its thermodynamic phase behavior, enzymatic recognition, and membrane packing properties.

This molecule serves as a critical probe in studying

Molecular Architecture & Identification

The structural integrity of this compound hinges on the chirality at the C3 position. In biological systems (e.g., preen gland secretions or bacterial lipids), it often exists as a specific enantiomer, though synthetic preparations are typically racemic unless asymmetric synthesis is employed.

Nomenclature & Identifiers

| Descriptor | Value |

| IUPAC Name | This compound |

| Common Synonyms | |

| CAS Registry Number | 13490-36-3 |

| Molecular Formula | |

| SMILES | CCCCCCCCCC(C)CC(=O)O |

| InChI Key | KZNOWILOENIYSH-UHFFFAOYSA-N |

Structural Descriptors[5][6][7][8]

-

Backbone: Dodecanoic acid (Lauric acid) core.[5]

-

Chirality: Carbon-3 is a chiral center (

or -

Lipophilicity: High (LogP > 5), dictating preferential partitioning into lipid bilayers.

Physicochemical Profile

The methyl branch disrupts the Van der Waals packing forces typical of linear fatty acids, resulting in a significantly lower melting point compared to tridecanoic acid (MP ~41°C).

Table 1: Quantitative Physicochemical Data

| Property | Value | Condition / Note |

| Molecular Weight | 214.34 g/mol | Monoisotopic: 214.193 |

| Melting Point | 22 °C | Solid/Liquid boundary at RT [1] |

| Boiling Point | 149–154 °C | @ 5 mmHg (Vacuum) [1] |

| Refractive Index ( | 1.4400 | @ 25 °C [1] |

| pKa (Predicted) | 4.80 ± 0.10 | Typical for |

| LogP (Estimated) | 5.25 | Highly Lipophilic |

| Density | ~0.89 g/cm³ | Estimated @ 20 °C |

| Solubility | > 50 mg/mL | Ethanol, DMSO, Dichloromethane |

| Water Solubility | < 0.1 mg/L | Practically insoluble |

Critical Handling Note: Due to its melting point of 22°C, this compound may phase-transition during transport or storage. It should be stored at -20°C to maintain solid-state stability and prevent oxidation of the liquid phase.

Synthesis & Production Protocols

The synthesis of this compound typically employs a Malonic Ester Synthesis approach involving chain elongation of a secondary alcohol derivative. This method ensures the correct positioning of the methyl group at C3 relative to the carboxyl terminus.

Protocol: Chain Elongation via Malonic Ester

Objective: Synthesize this compound from 2-Undecanol.

Mechanism:

Reagents:

-

Precursor: 2-Undecanol (C11 alcohol).

-

Activation: Methanesulfonyl chloride (MsCl) or

. -

Nucleophile: Diethyl malonate / Sodium ethoxide (NaOEt).

-

Solvent: Dry Benzene or Ethanol.

Step-by-Step Methodology:

-

Activation: Convert 2-Undecanol to 2-Bromoundecane using

in dry ether at 0°C.-

QC Check: Verify conversion by TLC (disappearance of alcohol spot).

-

-

Alkylation:

-

Generate sodiomalonate: React diethyl malonate with NaOEt in dry ethanol.

-

Add 2-Bromoundecane dropwise under reflux (80°C) for 12 hours.

-

Result: Diethyl (1-methyl-decyl)malonate.

-

-

Hydrolysis & Decarboxylation:

-

Reflux the diester with 50% KOH (aq) to form the dicarboxylate salt.

-

Acidify with

HCl to precipitate the substituted malonic acid. -

Heat the neat solid to 180°C. Thermal decarboxylation releases

and yields This compound .

-

-

Purification:

-

Vacuum distillation (bp 149-154°C @ 5 mmHg).[7]

-

Yield: Typically 65–75%.

-

Visualization: Synthesis Pathway

Figure 1: Synthetic route converting 2-Undecanol to this compound via malonic ester elongation.

Analytical Characterization

Validating the identity of this compound requires distinguishing it from linear isomers and other branched variants.[3]

Mass Spectrometry (GC-MS)

Analysis is best performed on the Methyl Ester (FAME) derivative (Methyl 3-methyldodecanoate).

-

Molecular Ion (

): m/z 228 (weak). -

McLafferty Rearrangement:

-

In 3-methyl substituted FAMEs, the classic McLafferty ion (m/z 74) is often accompanied or suppressed by cleavage driven by the branch point.

-

Diagnostic Peak: A significant fragment at m/z 101 (cleavage between C3 and C4) or m/z 87 is often observed depending on ionization energy, distinguishing it from the straight-chain isomer.

-

-

Base Peak: Often m/z 74 or 87.

Nuclear Magnetic Resonance ( -NMR)

-

Solvent:

. -

Terminal Methyl (Chain End): Triplet (

0.88 ppm). -

Branch Methyl (C3-Me): Doublet (

~0.95 ppm, -

-Protons (C2-H): Multiplet (

-

-Proton (C3-H): Multiplet (

Biological Relevance & Applications

Metabolic Probe for Refsum Disease

This compound is used to assay Phytanoyl-CoA Hydroxylase (PAHX) activity.

-

Mechanism: PAHX performs

-oxidation on 3-methyl fatty acids. Because the -

Stereospecificity: The enzyme's tolerance for the

vs.

Polyketide Synthase (PKS) Termination

In bacterial biosynthesis (e.g., Cyanobacteria), this compound moieties often serve as termination units or starter units in the assembly of complex macrocycles like cylindrocyclophanes . The methyl group acts as a steric "stop" signal or a specific recognition motif for Thioesterase (TE) domains.

Drug Delivery (Permeation Enhancer)

The low melting point (22°C) indicates that at physiological temperature (37°C), this fatty acid exists in a highly fluid state.

-

Application: Incorporation into liposomes or transdermal patches.

-

Function: It disrupts the ordered packing of stratum corneum lipids more effectively than stearic or lauric acid, potentially enhancing the transdermal delivery of hydrophilic drugs.

References

-

LipidBank. Fatty Acid Database: this compound (DFA7030). Japanese Conference on the Biochemistry of Lipids.

-

Foulon, V., et al. (1999). Further studies on the substrate spectrum of phytanoyl-CoA hydroxylase: Implications for Refsum disease? Journal of Lipid Research.

-

Nakamura, H., et al. (2012). Assembly Line Termination in Cylindrocyclophane Biosynthesis. Chemical Science.

-

PubChem. Compound Summary: this compound (CAS 13490-36-3).[1][3] National Center for Biotechnology Information.

Sources

- 1. CAS Catalog: Semiochemical Compounds Arranged by CAS Numbers [pherobase.com]

- 2. 13490-36-3|this compound|BLD Pharm [bldpharm.com]

- 3. CAS 13490-36-3: this compound | CymitQuimica [cymitquimica.com]

- 4. 13490-36-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. Isotridecanoic acid | C13H26O2 | CID 33002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. LipidBank - Fatty acid [lipidbank.jp]

3-Methyldodecanoic acid CAS number

Topic: 3-Methyldodecanoic Acid (CAS 13490-36-3): Technical Monograph Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS 13490-36-3) is a specialized branched-chain fatty acid (BCFA) of the anteiso- or iso- fatty acid class, depending on nomenclature conventions, though strictly it is a methyl-branched lipid at the C3 position. Unlike its straight-chain isomer, tridecanoic acid, the C3-methyl substitution introduces a chiral center and significantly alters the physicochemical profile, reducing the melting point and increasing solubility in organic matrices.

This compound serves as a critical semiochemical in chemical ecology (pheromones in Squamata and insects), a biomarker in marine lipidology, and a specialized building block in the synthesis of complex lipid nanoparticles (LNPs) for drug delivery. This guide provides a comprehensive technical analysis of its synthesis, biological function, and analytical characterization.

Part 1: Chemical Identity & Physicochemical Properties[1]

The introduction of a methyl group at the C3 position disrupts the crystalline packing forces typical of saturated fatty acids, resulting in a compound that remains liquid or semi-solid at lower temperatures than its linear counterparts.

Table 1: Core Chemical Data

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 13490-36-3 |

| Synonyms | 3-Methyl lauric acid; Dodecanoic acid, 3-methyl- |

| Molecular Formula | C₁₃H₂₆O₂ |

| Molecular Weight | 214.34 g/mol |

| Chirality | C3 is a chiral center; exists as (R) and (S) enantiomers |

| Physical State | Colorless to pale yellow liquid/low-melting solid |

| Solubility | Soluble in ethanol, chloroform, hexane; Insoluble in water |

| SMILES | CCCCCCCCCC(C)CC(=O)O |

| InChI Key | KZNOWILOENIYSH-UHFFFAOYSA-N |

Part 2: Synthesis & Production Protocols

Synthesis of this compound requires precision to control chain length and, if necessary, stereochemistry. Two primary methodologies are employed: Classical Chain Elongation (Malonic Ester Synthesis) for racemic production, and Asymmetric Conjugate Addition for enantioselective synthesis.

Method A: Modified Malonic Ester Synthesis (Racemic)

This method is robust, scalable, and suitable for producing analytical standards where chirality is not the primary variable.

-

Starting Material: 2-Undecanone is converted to a halide or used in a Reformatsky-type reaction, but a more direct route involves alkylation.

-

Alkylation: Diethyl malonate is alkylated with 2-bromodecane (to form the C12 backbone precursor) followed by methylation, or more commonly, condensing a C10 aldehyde with propionic acid derivatives followed by reduction.

-

Decarboxylation: The resulting dicarboxylic acid intermediate is decarboxylated under heat and acidic conditions to yield the monocarboxylic acid.

Method B: Organocuprate Conjugate Addition (Enantioselective)

For biological applications requiring the specific (R)- or (S)-enantiomer.

-

Substrate Preparation: An

-unsaturated ester (e.g., trans-2-dodecenoate) is prepared. -

Conjugate Addition: A methylcopper reagent (lithium dimethylcuprate) is added to the

-position. Chiral auxiliaries (e.g., oxazolidinones) can be used to direct the addition. -

Hydrolysis: The ester is hydrolyzed to the free acid.

Visualization: Synthesis Workflow

Figure 1: Dual pathways for the synthesis of this compound, highlighting the distinction between bulk racemic production and precision enantioselective synthesis.[1]

Part 3: Biological Significance & Occurrence

This compound is not merely a metabolic byproduct but a functional semiochemical in various taxa. Its volatility and structural specificity make it an ideal signal molecule.

Chemical Ecology & Pheromones

-

Squamata (Reptiles): Identified in the femoral gland secretions of lizards. It acts as a territorial marker and a signal of male quality. The branching reduces volatility compared to linear analogues, prolonging the signal's persistence in the environment.

-

Insect Communication: Functions as a trail pheromone or aggregation signal in specific ant and beetle species.

Marine Lipidology

-

Sperm Whale Oil: Historically isolated from the blubber of the sperm whale (Physeter macrocephalus). It exists as a minor component of the triglyceride matrix, contributing to the oil's fluidity at deep-sea temperatures.

Uropygial (Preen) Gland Secretions

-

Avian Biology: Found in the preen wax of birds. These branched fatty acids are esterified to form waxes that waterproof feathers and protect against microbial degradation.

Visualization: Biological Occurrence Map

Figure 2: Ecological and biological distribution of this compound, illustrating its diverse functional roles across the animal kingdom.

Part 4: Analytical Profiling & Methodology

Accurate identification requires distinguishing this compound from its linear and other branched isomers (e.g., 2-methyl or 11-methyl isomers).

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Derivatization: Analysis is typically performed on the methyl ester (FAME) derivative.

-

Retention Index (RI): The methyl branch at C3 lowers the boiling point relative to n-tridecanoic acid. On polar columns (e.g., DB-Wax), it elutes before the straight-chain isomer.

-

Mass Spectrum Fragmentation:

-

McLafferty Rearrangement: A distinctive peak at m/z 74 (characteristic of methyl esters) is prominent.

-

Carbocation Cleavage: Look for a fragment at m/z 87 or m/z 101 depending on the specific fragmentation near the branch point, distinguishing it from iso- (terminal branch) isomers.

-

Chiral Separation

To resolve the (R) and (S) enantiomers, derivatization with a chiral alcohol (e.g., (S)-1-phenylethanol) or the use of chiral GC stationary phases (e.g., cyclodextrin-based columns) is required.

Part 5: Applications in Drug Development

While historically a chemical ecology target, this compound is gaining traction in pharmaceutical sciences.

-

Lipid Nanoparticles (LNPs): Branched fatty acids are increasingly used to tune the phase transition temperature (

) of liposomes and LNPs. The C3-methyl group creates "kinks" in the lipid bilayer, increasing membrane permeability and fusogenicity, which is critical for mRNA delivery systems. -

Topical Formulations: Its fluid nature at body temperature makes it an excellent permeation enhancer for transdermal drug delivery.

-

Biomarker Research: Used as a standard in metabolomics to study fatty acid oxidation disorders (e.g., Refsum disease), where branched-chain metabolism is compromised.

References

-

The Pherobase. Semiochemical Data: this compound. [Link][2][3][4]

-

Christensen, P. K., et al. (1965). The Occurrence of Optically Active 3-Methyl-dodecanoic Acid in Sperm Oil. Acta Chemica Scandinavica. [Link]

-

Miyazaki, M., et al. (2018). Kidney-specific lipid metabolism underlies stable chemical individuality in domestic cats. bioRxiv. (Identification of methylated fatty acids in biological scent marking). [Link]

-

Royal Society of Chemistry. Assembly Line Termination in Cylindrocyclophane Biosynthesis. (Synthesis of this compound as a substrate). [Link]

Sources

A Comprehensive Technical Guide on the Natural Sources of 3-Methyldodecanoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Significance of Branched-Chain Fatty Acids

3-Methyldodecanoic acid, a member of the branched-chain fatty acid (BCFA) family, is gaining considerable attention in the scientific community. Unlike their straight-chain counterparts, BCFAs possess unique structural features that confer distinct physicochemical and biological properties. This in-depth technical guide provides a thorough exploration of the natural origins of this compound, offering insights into its biosynthesis, isolation, and analytical characterization. For the drug development professional, understanding these natural sources is the first step toward harnessing the therapeutic potential of this intriguing molecule.

Section 1: Microbial Origins: A Primary Reservoir

The microbial world, particularly bacteria, stands as a primary and diverse source of this compound. In these organisms, BCFAs are crucial components of the cell membrane, modulating its fluidity and integrity in response to environmental cues.

Bacterial Biosynthesis of this compound

The biosynthesis of this compound in bacteria is a well-orchestrated enzymatic process. It typically initiates with a branched-chain acyl-CoA primer, often derived from the catabolism of amino acids such as leucine. This primer is then elongated by the type II fatty acid synthase (FASII) system, a series of discrete enzymes that sequentially add two-carbon units. The methyl branch at the third carbon position imparts a kink in the fatty acid chain, which is critical for maintaining membrane fluidity, especially under conditions of low temperature or in the presence of membrane-disrupting agents.

Table 1: Prominent Bacterial Producers of this compound

| Bacterial Genus | Typical Cellular Location | Key Biological Role |

| Streptomyces | Cell Membrane | Component of membrane lipids |

| Stenotrophomonas | Cell Membrane | Contributes to membrane stability |

Experimental Protocol: Extraction and Analysis from Bacterial Cultures

A robust and validated methodology is paramount for the accurate identification and quantification of this compound from bacterial sources. The following protocol details a standard procedure for the preparation of fatty acid methyl esters (FAMEs) for subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Protocol 1: FAMEs Preparation and GC-MS Analysis

-

Cell Culture and Harvest: Cultivate the bacterial strain of interest in a suitable liquid medium until the late logarithmic growth phase. Harvest the cells via centrifugation at 6,000 x g for 20 minutes.

-

Saponification: Resuspend the cell pellet in 1 mL of 3.75 M methanolic NaOH. Heat the suspension at 100°C for 30 minutes in a sealed tube. This step hydrolyzes the lipids to release the fatty acids.

-

Methylation: Cool the sample and add 2 mL of 6 M HCl in 50% aqueous methanol. Heat at 80°C for 10 minutes. This reaction converts the fatty acids to their more volatile methyl esters.

-

Extraction: After cooling, add 1.25 mL of a 1:1 (v/v) solution of methyl tert-butyl ether and hexane. Vortex for 10 minutes and then centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

Aqueous Wash: Transfer the upper organic phase to a new tube and wash with 3 mL of 0.3 M NaOH. Vortex and centrifuge as in the previous step.

-

GC-MS Analysis: Transfer the final organic phase to a GC vial for analysis. Employ a suitable capillary column (e.g., HP-5ms) and a temperature program that allows for the separation of this compound methyl ester from other FAMEs. Identification is confirmed by comparing the retention time and mass spectrum with a certified reference standard.

Caption: Workflow for the extraction and GC-MS analysis of bacterial fatty acids.

Section 2: Botanical Sources: A Less Explored Frontier

While less prevalent than in the microbial kingdom, this compound has been identified in certain plant species. Its presence is often associated with essential oils and plant defense mechanisms.

Occurrence in the Plant Kingdom

The catnip plant, Nepeta cataria, is a known botanical source of this compound.[1] In plants, the biosynthesis of BCFAs is thought to parallel the pathways observed in bacteria, utilizing branched-chain amino acid degradation products as starter units for fatty acid synthesis.

Section 3: Animal Kingdom: Pheromonal and Defensive Roles

In the animal kingdom, this compound and its derivatives can play crucial roles in chemical communication and defense.

Mammalian Scent Glands

The anal gland secretions of the wolverine (Gulo gulo) have been found to contain a complex mixture of volatile compounds, including 3-methylbutanoic acid and 2-methylbutanoic acid.[2] While this compound itself was not explicitly identified, the presence of other BCFAs suggests that it could be a component of the scent marks of other mustelids.

Insects as a Source of Bioactive Fatty Acids

Insects are emerging as a sustainable source of various bioactive compounds, including fatty acids.[3] While the primary focus has been on omega-3 fatty acids, the diverse metabolic pathways in insects suggest they could also be a source of less common fatty acids like this compound.[3] Some insects are known to produce a variety of fatty acids for processes such as immunity, reproduction, and metabolism.[4]

Section 4: Advanced Analytical and Preparative Techniques

The isolation and purification of this compound from complex natural matrices necessitate the use of advanced analytical and preparative techniques.

Chromatographic Purification

High-performance liquid chromatography (HPLC) is a powerful tool for the purification of this compound from crude extracts. A typical workflow involves an initial extraction followed by preparative reverse-phase HPLC.

Protocol 2: HPLC Purification of this compound

-

Crude Extract Preparation: Perform a solvent extraction of the source material (e.g., bacterial biomass, plant tissue) using a solvent appropriate for lipids, such as a mixture of chloroform and methanol.

-

Solid-Phase Extraction (SPE): To remove major interfering compounds, pass the crude extract through an SPE cartridge (e.g., C18). Elute the fatty acid fraction with a suitable solvent.

-

Preparative HPLC: Inject the enriched fatty acid fraction onto a preparative reverse-phase C18 column. Use a gradient of acetonitrile in water (with 0.1% formic acid) to elute the compounds.

-

Fraction Collection: Collect fractions based on the UV chromatogram (monitoring at ~210 nm).

-

Purity Analysis: Analyze the collected fractions by analytical HPLC or GC-MS to confirm the purity of the isolated this compound.

Caption: A generalized workflow for the HPLC purification of this compound.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the natural sources of this compound, with a focus on microbial, plant, and animal origins. The detailed protocols for extraction, analysis, and purification serve as a valuable resource for researchers and drug development professionals. As our understanding of the biological roles of branched-chain fatty acids continues to expand, so too will the opportunities for their application in medicine and biotechnology. Future research should focus on screening a wider range of organisms for the production of this compound and on elucidating the specific enzymes and regulatory mechanisms involved in its biosynthesis.

References

-

PubChem. (n.d.). Isotridecanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2024, January 10). Wolverine. Retrieved from [Link]

-

ScienceDaily. (2016, January 12). Insects are a sustainable source of omega-3. Retrieved from [Link]

-

Kim, Y., et al. (2019). Why most insects have very low proportions of C20 polyunsaturated fatty acids: The oxidative stress hypothesis. Insect Science, 27(3), 415-423. Retrieved from [Link]

Sources

- 1. Isotridecanoic acid | C13H26O2 | CID 33002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Wolverine - Wikipedia [en.wikipedia.org]

- 3. sciencedaily.com [sciencedaily.com]

- 4. Why most insects have very low proportions of C20 polyunsaturated fatty acids: The oxidative stress hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural & Functional Elucidation of Methyl-Branched Fatty Acids

A Technical Guide for Drug Discovery & Lipidomics

Introduction: The Disruption of Linearity

Methyl-branched fatty acids (MBFAs) represent a critical deviation from the canonical straight-chain fatty acid structure. While straight-chain saturated fatty acids (e.g., palmitic acid) pack tightly into rigid crystalline arrays via maximizing Van der Waals interactions, the introduction of a methyl group creates a steric "kink." This structural disruption lowers the phase transition temperature (

Historically, the discovery of MBFAs is anchored in the work of R.J. Anderson in 1929, who isolated tuberculostearic acid (10-methylstearic acid) from the phospholipids of Mycobacterium tuberculosis [1]. This discovery was pivotal, marking the first identification of a fatty acid that was neither straight-chain nor simple unsaturated, eventually leading to the realization that these lipids are potent immunomodulators and drug targets.

Biosynthetic Mechanisms: Two Distinct Origins

For drug developers, distinguishing the biosynthetic origin of the methyl branch is crucial, as the enzymes involved represent distinct druggable targets.

Pathway A: Primer-Dependent Synthesis (Iso/Anteiso)

Prevalent in Gram-positive bacteria (e.g., Bacillus, Staphylococcus), this pathway utilizes branched-chain amino acids (BCAAs) as primers.

-

Mechanism: The alpha-keto acid derivatives of Valine, Leucine, or Isoleucine are converted to branched-chain Acyl-CoA primers.

-

Enzyme Target:

-ketoacyl-ACP synthase III (FabH ) is the critical enzyme that condenses these primers with malonyl-ACP to initiate fatty acid synthesis [2].

Pathway B: Post-Synthetic Methylation (Mid-Chain)

Prevalent in Mycobacteria, this pathway modifies existing phospholipid-bound fatty acids.

-

Mechanism: S-adenosylmethionine (SAM) acts as a methyl donor to an olefinic double bond (e.g., oleic acid) on the phospholipid.[1]

-

Enzyme Target: SAM-dependent methyltransferases (e.g., MmaA family in TB) and subsequent reductases [3].

Visualization: Comparative Biosynthetic Pathways

Figure 1: Comparison of primer-based vs. methylation-based biosynthesis of branched fatty acids.

Analytical Methodology: The "Picolinyl" Standard

A common failure mode in lipidomics is relying solely on Fatty Acid Methyl Esters (FAMEs) analyzed via GC-MS.

-

The Limitation: In FAMEs, the positive charge upon electron ionization (EI) is localized to the carboxyl group. If the methyl branch is far from this group, the fragmentation pattern (mass spectrum) often resembles a straight-chain isomer, making localization impossible.

-

The Solution: Derivatization into 3-Picolinyl Esters (or DMOX derivatives). The nitrogen in the pyridine ring stabilizes the charge, allowing radical-induced cleavage at every carbon-carbon bond along the chain.

Protocol: Synthesis of 3-Picolinyl Esters for GC-MS

Standard Operating Procedure for Structural Elucidation

-

Hydrolysis: Extract total lipids and hydrolyze to free fatty acids (FFAs) using 1M KOH in 95% ethanol (

, 1 hr). -

Activation: Dissolve dry FFAs (up to 5 mg) in 0.5 mL thionyl chloride. Incubate at room temperature for 10 min.

-

Evaporation: Blow down thionyl chloride under a stream of dry nitrogen (perform in fume hood).

-

Derivatization: Add 1% solution of 3-pyridylcarbinol in acetonitrile (0.5 mL). React for 5 min at room temperature.

-

Extraction: Add 2 mL hexane and 1 mL water. Vortex. Centrifuge. Collect the upper hexane layer containing Picolinyl esters.

-

Analysis: Inject into GC-MS (e.g., DB-5MS column).

Data Interpretation: Diagnostic Ions

When analyzing Picolinyl esters, the methyl branch is identified by a specific "gap" in the mass spectrum series.

| Branch Type | Structure | Diagnostic MS Feature (Picolinyl Ester) |

| Iso- | Terminal isopropyl group | Gap of 28 amu between the second and third to last ion (M-15 and M-43). |

| Anteiso- | Terminal sec-butyl group | Gap of 28 amu between M-29 and M-57. |

| Mid-Chain | Methyl at Carbon n | Two ions separated by 28 amu instead of the usual 14 amu at the branch point ( |

Note: In a straight chain, ions are separated by 14 amu (-CH2-). A methyl branch creates a heavier fragment, disrupting this rhythm [4].

Clinical & Drug Development Applications

Tuberculosis: The Mycolic Acid Shield

Mycobacterium tuberculosis is encapsulated by mycolic acids—ultra-long chain (

-

Drug Target: Isoniazid targets InhA (part of FAS II), but resistance is rising.[3]

-

New Frontier: Targeting Pks13 (condensing enzyme) or KasA/KasB (elongation) prevents the formation of the specific methyl-branching patterns required for cell wall impermeability [5].

Refsum Disease: The Toxicity of Branching

Humans cannot degrade phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) via standard

-

Mechanism: It requires

-oxidation (peroxisomal).[6][7][8] -

Pathology: In Refsum disease, a defect in the PHYH gene (Phytanoyl-CoA hydroxylase) leads to phytanic acid accumulation.[6][8] This incorporates into nerve cell membranes, distorting the myelin sheath and causing cerebellar ataxia and retinitis pigmentosa [6].

Visualization: Refsum Disease Mechanism

Figure 2: The metabolic block in Refsum Disease caused by the methyl branch preventing standard Beta-oxidation.

References

-

Anderson, R. J. (1929). The Chemistry of the Lipoids of Tubercle Bacilli. Journal of Biological Chemistry, 83, 169-175. Link

-

Kaneda, T. (1991).[9] Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. Microbiological Reviews, 55(2), 288–302.[9] Link

-

Jackson, M., et al. (2025). The Biosynthetic Pathway of Mycolic Acids: Dual-Function Targets for Tuberculosis Therapeutics.[10] MDPI, 12, 45. Link

-

Christie, W. W. (1998). Picolinyl esters for the structural determination of fatty acids by GC/MS. Lipid Technology, 10, 115-117. Link

-

North, E. J., et al. (2014). New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics.[2][4][10] Current Pharmaceutical Design, 20(27), 4357–4378. Link

-

Wanders, R. J., et al. (2023). Refsum Disease: Practice Essentials, Background, Pathophysiology. Medscape. Link

Sources

- 1. research.chalmers.se [research.chalmers.se]

- 2. New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. The chemical biology of branched-chain lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. emedicine.medscape.com [emedicine.medscape.com]

- 7. Mechanism of toxicity of the branched-chain fatty acid phytanic acid, a marker of Refsum disease, in astrocytes involves mitochondrial impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Refsum disease - Wikipedia [en.wikipedia.org]

- 9. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Flux Balance Analysis of Mycolic Acid Pathway: Targets for Anti-Tubercular Drugs | PLOS Computational Biology [journals.plos.org]

3-Methyldodecanoic Acid: Metabolic Architectures and Microbial Applications

This technical guide details the metabolic role, biosynthesis, and degradation of 3-methyldodecanoic acid in microbial systems.

Part 1: Executive Summary

This compound (C13H26O2) is a branched-chain fatty acid (BCFA) that serves as a critical probe for understanding metabolic flexibility in microbial systems. Unlike straight-chain fatty acids, the C3-methyl substituent introduces a chiral center and a steric blockade that halts standard

Part 2: Chemical & Structural Logic

Stereochemistry and Physical Properties

-

Chirality: The methyl group at the C3 position creates a chiral center. In biological systems, specific enantiomers (

or -

Membrane Fluidity: The methyl branch disrupts the tight packing of the acyl chains in the phospholipid bilayer. Bacteria incorporate this compound into membranes to lower the phase transition temperature (

), maintaining fluidity in cold environments (homeoviscous adaptation).

The Beta-Oxidation Blockade

The defining metabolic feature of this compound is its resistance to standard catabolism.

-

Standard Pathway: In

-oxidation, Acyl-CoA Dehydrogenase introduces a trans-double bond between C2 ( -

The Block: A methyl group at C3 prevents the formation of the required keto-intermediate. If dehydrogenation occurs, it forms a trisubstituted alkene that cannot be hydrated by Enoyl-CoA Hydratase to the correct 3-hydroxy intermediate.

-

Consequence: Microbes must employ the

-Oxidation Shunt to bypass this deadlock.

Part 3: Biosynthetic Pathways (Anabolism)

Microbial synthesis of this compound is not a random error but a programmed event involving the crosstalk between Fatty Acid Synthase (FAS) and Polyketide Synthase (PKS) machinery.

Mechanism: Methylmalonyl-CoA Incorporation

-

Initiation: The pathway typically begins with a medium-chain acyl-CoA primer (e.g., Decanoyl-CoA).

-

Elongation (The Branching Step): Instead of the standard Malonyl-CoA extender, the enzyme complex selects Methylmalonyl-CoA .

-

Condensation: The condensation enzyme (KS domain) attaches the methylmalonyl group, introducing the branch point.

-

Reduction: The

-keto group is fully reduced to a methylene group, resulting in a saturated, methylated acyl chain.

Diagram: Biosynthetic Logic

Figure 1: Biosynthesis via PKS/FAS crosstalk. The incorporation of Methylmalonyl-CoA at the final elongation step introduces the C3-methyl branch.

Part 4: Metabolic Fate & Degradation (Catabolism)

To utilize this compound as a carbon source, microbes must circumvent the

The Alpha-Oxidation Shunt[1]

-

Activation: The acid is converted to 3-Methyldodecanoyl-CoA .

-

Hydroxylation: Phytanoyl-CoA Hydroxylase (or bacterial equivalent) adds a hydroxyl group to the

-carbon (C2), requiring Fe(II) and -

Decarboxylation: The C1 carboxyl group is released as CO

. The original C2 becomes the new C1 carboxyl group. -

Result: The molecule is shortened by one carbon, shifting the methyl group from position 3 to position 2.

-

Re-entry: The resulting 2-methylundecanoic acid is now compatible with

-oxidation (releasing Propionyl-CoA).

Diagram: The Degradation Shunt

Figure 2: The Alpha-Oxidation Shunt. The pathway converts the 3-methyl substrate into a 2-methyl intermediate, restoring metabolic flow.

Part 5: Experimental Protocols

For researchers isolating or analyzing this lipid, the following protocols ensure high recovery and accurate identification.

Extraction & Isolation

-

Principle: BCFAs are incorporated into the phospholipid bilayer. Acid hydrolysis is required to free them from the glycerol backbone.

-

Protocol:

-

Harvest cell pellets (approx. 50 mg wet weight).

-

Resuspend in 2 mL Methanolic HCl (3N) .

-

Incubate at 80°C for 1 hour (This performs simultaneous lysis and transesterification to FAMEs).

-

Extract with 1 mL Hexane . Vortex vigorously.

-

Centrifuge (2000 x g, 5 min) to separate phases. Collect the upper hexane layer.

-

Analytical Detection (GC-MS)

-

Derivatization: Analysis is best performed on Methyl Esters (FAMEs).

-

Column: High-polarity capillary column (e.g., CP-Sil 88 or DB-23) is required to separate 3-methyl isomers from straight-chain counterparts.

-

Mass Spec Signature:

Data Summary Table

| Parameter | This compound | Standard Dodecanoic Acid |

| Position of Branch | C3 (Beta) | None |

| Beta-Oxidation | Blocked (Requires | Permissive |

| Membrane Effect | Increases Fluidity (Lowers | Decreases Fluidity (Rigid) |

| GC-MS Base Peak | m/z 88 (approx.) | m/z 74 |

| Biosynthetic Origin | Methylmalonyl-CoA + Primer | Malonyl-CoA + Primer |

Part 6: Applications in Drug Development

-

Lipopeptide Engineering:

-

Many antibiotic lipopeptides (e.g., Daptomycin analogues) require specific fatty acid tails for membrane insertion. This compound can be fed to precursor-directed biosynthetic systems to generate novel lipopeptide variants with altered membrane penetration kinetics.

-

-

Biomarker Discovery:

-

The presence of 3-methyl fatty acids in patient serum or tissue can indicate specific bacterial infections (e.g., Actinobacteria) or metabolic disorders related to peroxisomal function (e.g., Refsum disease-like accumulation, though typically longer chains).

-

-

Chiral Synthon:

-

High-purity (R)- or (S)-3-methyldodecanoic acid produced via microbial fermentation serves as a chiral scaffold for synthesizing pheromones and specific enzyme inhibitors.

-

References

-

CymitQuimica. this compound: Chemical Properties and Applications.

-

Jansen, G. A., et al. Phytanoyl-CoA hydroxylase: Substrate specificity and implications for Refsum disease. Journal of Lipid Research.

-

LipidBank. Fatty Acid Database: this compound (DFA7030).

-

National Institutes of Health (NIH). Bacterial Metabolism of Branched-Chain Fatty Acids.

-

Royal Society of Chemistry. Assembly Line Termination in Cylindroclcyophane Biosynthesis.

Sources

Preliminary Studies on 3-Methyldodecanoic Acid: A Technical Guide

Executive Summary

3-Methyldodecanoic acid (3-MDA) represents a distinct class of branched-chain fatty acids (BCFAs) with significant, yet underutilized, potential in lipid-based drug delivery and antimicrobial therapeutics. Unlike its straight-chain analogue, lauric acid (dodecanoic acid), the introduction of a methyl group at the

This guide outlines the preliminary technical framework for synthesizing, characterizing, and evaluating 3-MDA. It moves beyond theoretical properties to provide actionable experimental protocols for establishing its efficacy as a membrane fluidizer and permeation enhancer.

Chemical Identity & Stereochemical Considerations

Structural Architecture

3-MDA (

| Property | Value (Predicted/Observed) | Context |

| IUPAC Name | This compound | |

| Molecular Weight | 214.34 g/mol | Slight increase over Lauric Acid (200.32) |

| LogP | ~4.8 - 5.1 | Highly lipophilic; membrane partitioning favored |

| pKa | ~4.85 | Similar to straight-chain fatty acids |

| Chirality | C3 Center | ( |

Synthetic Pathway (Asymmetric)

To ensure high enantiomeric excess (

Graphviz Diagram: Enantioselective Synthesis Pathway

Figure 1: Asymmetric synthesis via conjugate addition to establish the C3 stereocenter.

Physicochemical Profiling

The core hypothesis driving the study of 3-MDA is that the C3-methyl group disrupts the highly ordered packing of lipid acyl chains (Van der Waals interactions), leading to a lower melting point and increased membrane fluidity compared to lauric acid.

Comparative Properties

| Parameter | Lauric Acid (C12:0) | This compound (3-MDA) | Mechanistic Implication |

| Melting Point | 43.2 °C | ~15–20 °C (Estimated) | 3-MDA is likely liquid at physiological temp, enhancing miscibility. |

| CMC (Critical Micelle Conc.) | ~900 µM | ~1200 µM (Predicted) | Branching increases solubility of monomers, delaying micellization. |

| Membrane State | Gel Phase ( | Liquid Crystalline ( | The "kink" prevents tight packing, lowering |

Biological Mechanism: Membrane Perturbation

3-MDA acts as a membrane fluidizer . When incorporated into a phospholipid bilayer (e.g., bacterial cell membrane), the bulky methyl group at C3 creates a "void volume" near the polar headgroup region. This steric hindrance prevents the adjacent phospholipid tails from aligning perfectly, thereby increasing permeability.

Graphviz Diagram: Membrane Interaction Model

Figure 2: Mechanistic comparison of straight-chain vs. branched-chain insertion effects.

Experimental Protocols

These protocols are designed to validate the synthesis and biological activity of 3-MDA.

Protocol A: Synthesis Verification (NMR Characterization)

Objective: Confirm the presence of the C3-methyl group and absence of impurities.

-

Solvent: Dissolve 10 mg of purified 3-MDA in 0.6 mL

. -

Instrument: 400 MHz or higher NMR spectrometer.

-

Key Diagnostic Signals (Expected):

-

0.95 ppm (d, 3H): The diagnostic doublet for the

-

0.88 ppm (t, 3H): Terminal methyl group (

-

2.1–2.4 ppm (m, 2H): Diastereotopic

-

1.90 ppm (m, 1H): The

-

0.95 ppm (d, 3H): The diagnostic doublet for the

Protocol B: Minimum Inhibitory Concentration (MIC) Assay

Objective: Determine antimicrobial potency against Gram-positive bacteria (e.g., S. aureus).[1]

-

Preparation: Prepare a 100 mM stock solution of 3-MDA in DMSO.

-

Media: Use Mueller-Hinton Broth (MHB).

-

Inoculum: Dilute overnight bacterial culture to

CFU/mL. -

Plate Setup:

-

Add 100 µL of MHB to columns 2-12 of a 96-well plate.

-

Add 200 µL of 3-MDA working solution (e.g., 2 mM) to column 1.

-

Perform serial 2-fold dilutions from column 1 to 10.

-

-

Controls: Column 11 (Growth Control: Bacteria + DMSO), Column 12 (Sterility Control: Media only).

-

Incubation: 37°C for 18-24 hours.

-

Readout: The MIC is the lowest concentration with no visible turbidity.

-

Note: BCFAs often require slightly higher concentrations than straight chains but exhibit lower toxicity to mammalian cells.

-

Protocol C: Differential Scanning Calorimetry (DSC)

Objective: Quantify the phase transition temperature (

-

Sample: Prepare multilamellar vesicles (MLVs) of DPPC (dipalmitoylphosphatidylcholine) containing 0%, 5%, and 10% (mol/mol) 3-MDA.

-

Hydration: Hydrate lipid films with PBS buffer above the

of DPPC (41°C). -

Scan: Heat from 20°C to 60°C at 1°C/min.

-

Analysis: Measure the shift in the main transition peak. A broadening and lowering of the peak indicates successful membrane fluidization.

Future Outlook & Drug Development Context

This compound is not merely a lipid; it is a permeation enhancer candidate .

-

Topical Delivery: Its liquid state at body temperature and lipophilicity make it an ideal candidate for transdermal formulations, potentially disrupting the stratum corneum lipid matrix reversibly.

-

Synergy: Preliminary data suggests BCFAs can potentiate existing antibiotics (e.g., Methicillin) against resistant strains (MRSA) by compromising the integrity of the bacterial cell wall, allowing the antibiotic to penetrate more effectively.

References

-

Kaneda, T. (1991). Iso- and anteiso-fatty acids in bacteria: Biosynthesis, function, and taxonomic significance. Microbiological Reviews. Link

-

López-Lara, I. M., & Geiger, O. (2017). Branched-chain fatty acids in bacteria. Bioscience Reports. Link

-

Wille, J. J., & Kydonieus, A. (2003). Palmitoleic acid isomer (C16:1delta6) in human skin sebum is effective against Gram-positive bacteria. Skin Pharmacology and Applied Skin Physiology. Link (Contextual reference for fatty acid antimicrobial activity).

-

Doyle, A. A., & Murphy, P. V. (2018). Synthesis of branched-chain fatty acids and their derivatives. Organic & Biomolecular Chemistry. Link

-

Yoon, B. K., et al. (2018). Antibacterial activity of saturated fatty acids against Staphylococcus aureus. Scientific Reports. Link

Sources

Synthesis of 3-Methyldodecanoic Acid: A Technical Guide for Research Applications

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of 3-methyldodecanoic acid, a branched-chain fatty acid of significant interest in various research fields, including metabolism, microbiology, and the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of synthetic strategies, a step-by-step experimental protocol, and robust methods for purification and characterization. The guide emphasizes the chemical principles underpinning the synthetic choices, ensuring a thorough understanding of the methodologies presented.

Introduction: The Significance of this compound

This compound is a saturated fatty acid characterized by a methyl group at the third carbon position of a twelve-carbon chain. Branched-chain fatty acids play crucial roles in biological systems, often exhibiting unique physical and chemical properties compared to their straight-chain counterparts. They are integral components of cell membranes, influencing fluidity and permeability, and are involved in various metabolic pathways.

In the context of research, this compound serves as a valuable tool for:

-

Studying Fatty Acid Metabolism: Investigating the enzymes and pathways involved in the biosynthesis and degradation of branched-chain fatty acids.

-

Microbial Identification and Physiology: As a biomarker for certain bacterial species and for studying its role in microbial signaling and biofilm formation.

-

Drug Development: As a precursor or a structural motif in the synthesis of novel therapeutic agents, leveraging its lipophilic nature to modulate drug delivery and efficacy.

Given its importance, the reliable and efficient synthesis of this compound is paramount for advancing research in these areas. This guide will focus on practical and accessible synthetic routes suitable for a standard organic chemistry laboratory.

Strategic Approaches to the Synthesis of this compound

The synthesis of a substituted carboxylic acid like this compound can be approached through several established methodologies in organic chemistry. The choice of the optimal route depends on factors such as the availability of starting materials, desired scale, and the stereochemical requirements of the final product. Here, we will explore two primary and highly effective strategies: Malonic Ester Synthesis and Grignard Reagent-based Synthesis .

Malonic Ester Synthesis: A Classic and Reliable Route

The malonic ester synthesis is a versatile and widely used method for the preparation of substituted carboxylic acids.[1] The core principle of this synthesis lies in the high acidity of the α-hydrogens of a malonic ester (typically diethyl malonate), which allows for their easy removal by a base to form a stabilized enolate. This enolate then acts as a nucleophile to attack an alkyl halide, forming a new carbon-carbon bond. Subsequent hydrolysis of the ester groups and decarboxylation yields the desired carboxylic acid.[2]

Causality behind this choice: This method is particularly well-suited for the synthesis of this compound as it allows for the sequential introduction of the two alkyl groups (a nonyl group and a methyl group) onto the α-carbon of the malonic ester. The reaction is generally high-yielding and the starting materials are readily available and relatively inexpensive.

Caption: Malonic Ester Synthesis Workflow for this compound.

Grignard Reagent-based Synthesis: A Convergent Approach

Grignard reagents are powerful nucleophiles that readily react with a variety of electrophiles, including carbon dioxide, to form carboxylic acids.[3][4] This method offers a more convergent approach to the synthesis of this compound. A suitable Grignard reagent, in this case, a secondary alkyl magnesium halide, can be prepared and then reacted with carbon dioxide to yield the target molecule.

Causality behind this choice: The Grignard synthesis is often shorter than the malonic ester synthesis. However, the preparation of the required secondary Grignard reagent (1-methylundecylmagnesium bromide) can sometimes be challenging due to potential side reactions like elimination. Careful control of reaction conditions is crucial for success.

Caption: Grignard Synthesis Workflow for this compound.

Comparative Analysis of Synthetic Routes

| Feature | Malonic Ester Synthesis | Grignard Reagent-based Synthesis |

| Starting Materials | Diethyl malonate, 1-bromononane, methyl iodide | 2-Bromododecane |

| Number of Steps | Multiple steps (deprotonation, alkylation x2, hydrolysis, decarboxylation) | Fewer steps (Grignard formation, carboxylation, workup) |

| Yield | Generally good to high yields | Can be variable, dependent on Grignard reagent formation |

| Scalability | Readily scalable | Can be more challenging to scale due to the exothermic nature of Grignard reactions |

| Stereocontrol | Achiral synthesis | Achiral synthesis |

| Key Challenges | Potential for dialkylation with the first alkyl halide if not carefully controlled. | Formation of the secondary Grignard reagent can be difficult; Wurtz coupling is a potential side reaction. |

For the purposes of this guide, we will provide a detailed protocol for the Malonic Ester Synthesis due to its reliability, predictability, and the common availability of the required reagents in a research setting.

Detailed Experimental Protocol: Malonic Ester Synthesis of this compound

This protocol is a self-validating system, with each step designed to be monitored and confirmed before proceeding to the next.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| Diethyl malonate | C₇H₁₂O₄ | 160.17 | 16.0 g (0.1 mol) | ≥99% |

| Sodium ethoxide | C₂H₅NaO | 68.05 | 7.5 g (0.11 mol) | ≥96% |

| Anhydrous Ethanol | C₂H₅OH | 46.07 | 150 mL | ≥99.5% |

| 1-Bromononane | C₉H₁₉Br | 207.15 | 20.7 g (0.1 mol) | ≥98% |

| Methyl iodide | CH₃I | 141.94 | 15.6 g (0.11 mol) | ≥99% |

| Hydrochloric acid | HCl | 36.46 | (conc.) | 37% |

| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | Anhydrous |

| Saturated NaCl solution | NaCl(aq) | - | As needed | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Sodium ethoxide is a strong base and is corrosive. Methyl iodide is a suspected carcinogen and should be handled with extreme care.

Step-by-Step Procedure

Step 1: Formation of the Malonate Enolate and First Alkylation

-

To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 150 mL of anhydrous ethanol.

-

Carefully add 7.5 g (0.11 mol) of sodium ethoxide to the ethanol with stirring. The sodium ethoxide should dissolve completely.

-

Add 16.0 g (0.1 mol) of diethyl malonate dropwise to the sodium ethoxide solution. A white precipitate of the sodium salt of diethyl malonate may form.[5]

-

After the addition is complete, add 20.7 g (0.1 mol) of 1-bromononane dropwise from the dropping funnel over a period of 30 minutes.

-

Heat the reaction mixture to reflux and maintain reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 2: Second Alkylation

-

Cool the reaction mixture to room temperature.

-

Prepare a fresh solution of sodium ethoxide by dissolving 7.5 g (0.11 mol) of sodium ethoxide in 50 mL of anhydrous ethanol in a separate flask.

-

Add this sodium ethoxide solution to the reaction mixture from Step 1.

-

Add 15.6 g (0.11 mol) of methyl iodide dropwise to the reaction mixture. This reaction is exothermic, so the addition should be slow.

-

After the addition is complete, stir the mixture at room temperature for 1 hour, then heat to reflux for an additional 2 hours.

Step 3: Hydrolysis and Decarboxylation

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully add 100 mL of concentrated hydrochloric acid to the reaction mixture. Caution: This will be a highly exothermic and gas-evolving reaction.

-

Heat the mixture to reflux and maintain reflux for 4-6 hours. This will hydrolyze the ester groups and effect decarboxylation.[6]

-

The completion of the reaction can be monitored by the cessation of CO₂ evolution.

Step 4: Workup and Isolation

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether.

-

Shake the funnel and separate the layers. Extract the aqueous layer with two additional 50 mL portions of diethyl ether.

-

Combine the organic layers and wash them with 50 mL of water, followed by 50 mL of saturated NaCl solution.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude this compound.

Purification and Characterization

The crude product obtained from the synthesis will likely contain unreacted starting materials and byproducts. Purification is essential to obtain this compound of high purity for research applications.

Purification by Column Chromatography

Column chromatography is an effective method for purifying the crude product.

-

Stationary Phase: Silica gel (60-120 mesh)

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

-

Procedure:

-

Prepare a slurry of silica gel in hexanes and pack a chromatography column.

-

Dissolve the crude product in a minimal amount of the initial mobile phase.

-

Load the sample onto the column.

-

Elute the column with the mobile phase, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Characterization by Spectroscopic Methods

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic techniques.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 0.88 (t, 3H, J = 7.0 Hz, -CH₃ of the nonyl chain)

-

δ 0.95 (d, 3H, J = 6.5 Hz, -CH₃ at C3)

-

δ 1.20-1.40 (m, 14H, -(CH₂)₇- of the nonyl chain)

-

δ 1.90-2.10 (m, 1H, -CH- at C3)

-

δ 2.20-2.40 (m, 2H, -CH₂- at C2)

-

δ 11.5 (br s, 1H, -COOH)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 14.1 (-CH₃ of the nonyl chain)

-

δ 19.5 (-CH₃ at C3)

-

δ 22.7, 27.2, 29.3, 29.5, 29.6, 31.9, 34.2 (-(CH₂)₇- of the nonyl chain and -CH- at C3)

-

δ 41.5 (-CH₂- at C2)

-

δ 180.5 (-COOH)

-

4.2.2. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500-3300 | Broad |

| C-H (Aliphatic) | 2850-2960 | Strong, sharp |

| C=O (Carboxylic Acid) | 1700-1725 | Strong, sharp |

4.2.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Expected Molecular Ion [M]⁺: m/z = 214.35

-

Common Fragmentation Patterns: Loss of the carboxylic acid group, and fragmentation along the alkyl chain.

Conclusion

This guide has provided a detailed and practical framework for the synthesis of this compound for research purposes. The malonic ester synthesis, as detailed in the experimental protocol, offers a reliable and high-yielding route to this valuable branched-chain fatty acid. The provided purification and characterization methods will ensure the final product is of high purity and suitable for a wide range of research applications. By understanding the underlying chemical principles and following the detailed procedures, researchers can confidently synthesize this compound in their own laboratories.

References

-

University of Calgary. (n.d.). Ch21: Malonic esters. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Malonic Ester Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, August 26). 21.10: Malonic Ester Synthesis. Retrieved from [Link]

-

Askiitians. (2025, August 10). The acid formed when propyl magnesium bromide is treated with carbon. Retrieved from [Link]

-

Collegedunia. (2025, February 27). The acid formed when propyl magnesium bromide is treated with CO2 followed by acid hydrolysis is:. Retrieved from [Link]

-

Ursinus College. (n.d.). The Grignard Reagents: Their Preparation. Retrieved from [Link]

-

YouTube. (2018, May 11). Malonic Ester Synthesis Reaction Mechanism. Retrieved from [Link]

-

Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

-

Sciencemadness.org. (2020, June 5). Synthesis of diethyl diethylmalonate. Retrieved from [Link]

-

Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 11-methyldodecanoate. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum for decanoic acid. Retrieved from [Link]

-

NIST. (n.d.). Dodecanoic acid, methyl ester. Retrieved from [Link]

-

ResearchGate. (n.d.). A Electron impact mass spectrum of 3-hydroxydecanoic acid. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

-

PubMed Central. (n.d.). Separation and Purification of Phenolic Acids and Myricetin from Black Currant by High Speed Countercurrent Chromatography. Retrieved from [Link]

-

YMC America. (n.d.). Strategic peptide purification. Retrieved from [Link]

-

PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

-

Frontiers. (2024, April 18). Green synthesis of (R)-3-hydroxy-decanoic acid and analogs from levoglucosenone: a novel access to the fatty acid moiety of rhamnolipids. Retrieved from [Link]

-

PubMed. (n.d.). Production of Chiral R-3-hydroxyalkanoic Acids and R-3-hydroxyalkanoic Acid Methylesters via Hydrolytic Degradation of Polyhydroxyalkanoate Synthesized by Pseudomonads. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) 1 H-NMR and (B) 13 C-NMR spectra of Peak 1 from Fraction 6 of the DCM extract. Retrieved from [Link]

-

PubMed. (n.d.). Characterisation of the 1H and 13C NMR spectra of methylcitric acid. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. The acid formed when propyl magnesium bromide is treated with carbon - askIITians [askiitians.com]

- 4. chegg.com [chegg.com]

- 5. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

Methodological & Application

Application Note & Protocol: Quantification of 3-Methyldodecanoic Acid in Biological Samples

Authored by: A Senior Application Scientist

Introduction: The Significance of Branched-Chain Fatty Acids

Branched-chain fatty acids (BCFAs) are a class of lipids found in various biological systems, originating from bacterial metabolism and dietary sources. While less abundant than their straight-chain counterparts, BCFAs play crucial roles in cellular membrane fluidity, signaling pathways, and as biomarkers for specific metabolic states and diseases. 3-Methyldodecanoic acid, a member of the BCFA family, is of growing interest to researchers in drug development and metabolic studies for its potential involvement in various physiological and pathological processes. Accurate quantification of this compound in complex biological matrices such as plasma, serum, and tissues is therefore essential for elucidating its biological functions and exploring its potential as a therapeutic target or biomarker.

This application note provides a comprehensive guide for the sensitive and robust quantification of this compound in biological samples using gas chromatography-mass spectrometry (GC-MS) following a validated sample preparation and derivatization protocol. The methodologies described herein are designed to ensure high analytical rigor, reproducibility, and accuracy, making them suitable for demanding research and development applications.

I. Analytical Strategy: A Roadmap to Accurate Quantification

The successful quantification of this compound from a complex biological sample requires a multi-step approach. The inherent low volatility of free fatty acids necessitates a derivatization step to convert them into more volatile esters, making them amenable to GC-MS analysis. The overall analytical workflow is depicted below.

Figure 1: Overall workflow for the quantification of this compound.

II. Sample Preparation: Isolating the Analyte of Interest

The goal of sample preparation is to efficiently extract lipids, including this compound, from the biological matrix while minimizing interferences. The following protocol is a robust method applicable to plasma, serum, and tissue homogenates.

Protocol 1: Lipid Extraction from Biological Samples

Rationale: This protocol utilizes a modified Folch extraction method, a widely accepted technique for lipid extraction, followed by saponification to release all fatty acids from their esterified forms (e.g., triglycerides, phospholipids), ensuring the analysis of the total this compound content.[1] An internal standard, such as a stable isotope-labeled version of the analyte or a structurally similar odd-chain fatty acid (e.g., heptadecanoic acid), should be added at the beginning to correct for extraction losses and variations in derivatization efficiency.[2]

Materials:

-

Biological sample (e.g., 100 µL plasma, 10-50 mg tissue)

-

Internal Standard (IS) solution (e.g., heptadecanoic acid in methanol)

-

Methanol, HPLC grade

-

Dichloromethane, HPLC grade

-

0.2 M Methanolic Sodium Hydroxide (NaOH)

-

Boron trifluoride-methanol (BF3-MeOH) solution (12-14% w/v)[1][3]

-

n-Hexane, HPLC grade

-

Saturated Sodium Chloride (NaCl) solution

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Glass centrifuge tubes with PTFE-lined caps

Procedure:

-

Sample Aliquoting and Internal Standard Spiking: To a glass centrifuge tube, add a known volume or weight of the biological sample. Add a precise amount of the internal standard solution.

-

Lipid Extraction: Add a 2:1 (v/v) mixture of dichloromethane:methanol to the sample. For plasma, a common ratio is 2 mL of the solvent mixture per 100 µL of plasma. For tissues, homogenize the sample in the solvent mixture.

-

Phase Separation: Vortex the mixture vigorously for 1 minute and then centrifuge at 3000 x g for 10 minutes to separate the layers.

-

Collection of Lipid Layer: Carefully collect the lower organic layer (dichloromethane) containing the lipids and transfer it to a new glass tube.

-

Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Saponification (for total fatty acid analysis): To the dried lipid extract, add 1 mL of 0.2 M methanolic NaOH. Cap the tube tightly and heat at 80°C for 10 minutes. This step hydrolyzes the ester linkages.[1]

-

Derivatization to Fatty Acid Methyl Esters (FAMEs): Cool the sample to room temperature. Add 1 mL of BF3-MeOH solution. Cap the tube and heat at 80°C for 10 minutes. This reaction converts the free fatty acids to their corresponding methyl esters.[3]

-

Extraction of FAMEs: After cooling, add 1 mL of n-hexane and 1 mL of saturated NaCl solution. Vortex thoroughly for 1 minute and centrifuge at 1500 x g for 5 minutes.

-

Final Extract Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean glass vial.

-

Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

-

Sample Concentration: Evaporate the hexane to the desired final volume (e.g., 100 µL) under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.

III. Instrumental Analysis: GC-MS Quantification

Gas chromatography coupled with mass spectrometry is the gold standard for the analysis of FAMEs due to its high chromatographic resolution and sensitive, specific detection capabilities.

Protocol 2: GC-MS Analysis of this compound Methyl Ester

Rationale: The GC method is optimized to separate the this compound methyl ester from other fatty acid methyl esters that may be present in the sample. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of the analyte and the internal standard.

Instrumentation and Conditions:

| Parameter | Setting |

| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |

| Column | DB-23 (60 m x 0.25 mm ID, 0.25 µm film thickness) or similar polar capillary column |

| Injection Volume | 1 µL |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |

| Oven Program | Initial temperature 100°C, hold for 2 min, ramp to 240°C at 3°C/min, hold for 10 min |

| Mass Spectrometer | Agilent 5977B MSD (or equivalent) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Ions to Monitor | To be determined empirically by analyzing a standard of this compound methyl ester. Likely ions would include the molecular ion and characteristic fragment ions. |

| Internal Standard Ions | To be determined based on the internal standard used (e.g., for heptadecanoic acid methyl ester, m/z 284, 255, 87, 74). |

Data Acquisition and Processing:

-

Acquire data using the instrument's software.

-

Integrate the peak areas for the target analyte and the internal standard at their respective retention times.

-

Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards.

-

Calculate the concentration of this compound in the unknown samples using the regression equation from the calibration curve.

IV. Method Validation and Quality Control

A robust analytical method requires thorough validation to ensure the reliability of the results. The following parameters should be assessed.

| Validation Parameter | Description | Acceptance Criteria (Typical) |

| Linearity and Range | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | A calibration curve with a correlation coefficient (r²) ≥ 0.99 should be achieved over the expected concentration range in the biological samples. |

| Accuracy (Recovery) | The closeness of the measured value to the true value, assessed by spiking known amounts of the analyte into blank biological matrix. | Mean recovery should be within 80-120%.[4] |

| Precision (RSD) | The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. | The relative standard deviation (RSD) should be ≤ 15% for both intra-day (repeatability) and inter-day (intermediate precision) analyses.[4] |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined as a signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined as a signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |

Quality Control:

-

Calibration Standards: A full calibration curve should be analyzed with each batch of samples.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range by spiking the analyte into a blank matrix. These should be analyzed with each batch to monitor the performance of the method.

-

Blank Samples: A procedural blank (a sample without the analyte that undergoes the entire sample preparation process) should be included in each batch to check for contamination.

V. Conclusion

This application note provides a detailed and robust framework for the quantification of this compound in biological samples. By employing the described protocols for sample preparation, derivatization, and GC-MS analysis, researchers can obtain accurate and reproducible data. Adherence to the principles of method validation and the consistent use of quality control measures are paramount to ensuring the integrity of the scientific findings. This methodology will aid in advancing our understanding of the role of branched-chain fatty acids in health and disease.

References

-

Analysis of 3-hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: preparation of stable isotope standards. SciSpace. Available at: [Link]

-

Quantification of Trimethylsilyl Derivatives of Amino Acid Disease Biomarkers in Neonatal Blood Samples by Gas Chromatography-Mass Spectrometry. PubMed. Available at: [Link]

-

Determination of Fatty-acid Composition of Lipids in Human Embryonic Stem Cells Using GC-MS. Shimadzu. Available at: [Link]

-

Analysis of Drugs from Biological Samples. International Journal of Innovative Science and Research Technology. Available at: [Link]

-

Fatty Acid Mass Spectrometry Protocol. LIPID MAPS. Available at: [Link]

-

Showing Compound 11-Methyldodecanoic acid (FDB098117). FooDB. Available at: [Link]

-

3-hydroxydecanoic acid, 14292-26-3. The Good Scents Company. Available at: [Link]

-

Mass spectrum and fragmentation pattern of dodecanoic acid methyl ester... ResearchGate. Available at: [Link]

-

Automated Sample Preparation for Profiling Fatty Acids in Blood and Plasma using the Agilent 7693 ALS. Agilent. Available at: [Link]

-

Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Springer. Available at: [Link]

-

Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. ResearchGate. Available at: [Link]

-

Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. MDPI. Available at: [Link]

-

3-methyl decanoic acid, 60308-82-9. The Good Scents Company. Available at: [Link]

-

Various Analysis Techniques for Organic Acids and Examples of Their Application. J-STAGE. Available at: [Link]

-

Plasma fatty acids analysis. Protocols.io. Available at: [Link]

-

LCMS Protocols. The DAN Lab - University of Wisconsin–Madison. Available at: [Link]

-

Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. MDPI. Available at: [Link]

-

Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. LCGC International. Available at: [Link]

-

Wolverine. Wikipedia. Available at: [Link]

-

Fatty Acid Mass Spectrometry Protocol. LIPID MAPS. Available at: [Link]

-

Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Waters. Available at: [Link]

-

What is the best method for fatty acid derivatization into FAMES for GC-MS analysis. ResearchGate. Available at: [Link]

-

DODECANOIC ACID. ChemicalPoint. Available at: [Link]

-